molecular formula C11H22O B1606090 2,8-Dimethylnonan-5-one CAS No. 2050-99-9

2,8-Dimethylnonan-5-one

Cat. No. B1606090
CAS RN: 2050-99-9
M. Wt: 170.29 g/mol
InChI Key: JQCWLRHNAHIIGW-UHFFFAOYSA-N
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Description

2,8-Dimethylnonan-5-one is a chemical compound with the molecular formula C11H22O . It has a molecular weight of 170.2918 . This compound consists of 22 Hydrogen atoms, 11 Carbon atoms, and 1 Oxygen atom .


Molecular Structure Analysis

The molecular structure of 2,8-Dimethylnonan-5-one can be represented by the InChI string: InChI=1S/C11H22O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-10H,5-8H2,1-4H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Fragrance Material Review

2,8-Dimethylnonan-5-one is closely related to fragrance materials like 6,8-dimethylnonan-2-ol, which is part of the branched chain saturated alcohols group used in fragrances. This group is characterized by a hydroxyl group and a C(4)-C(12) carbon chain with methyl side chains. Safety assessments for such materials are critical for their use in fragrances (Mcginty, Scognamiglio, Letizia, & Api, 2010).

Synthesis and Characterization in Chemistry

2,8-Dimethylnonan-5-one's chemical structure is significant for the synthesis of various compounds. For instance, cyclization of 2,8-dimethylnona-3,6-diene-5-one results in the formation of complex compounds like 2,6-diisopropyltetrahydro-2H-4-pyranone. This process underpins the creation of azomethines and corresponding amines, integral to chemical synthesis (Arutynyan, Akopyan, Akopyan, Gevorgyan, Arakelyan, Safaryan, & Panosyan, 2018).

Pharmaceutical Research

In the field of pharmaceuticals, compounds structurally similar to 2,8-dimethylnonan-5-one have been explored for their potential medicinal applications. For example, the synthesis and antibacterial, α-glucosidase inhibition, and hemolytic studies of N-(2,3- Dimethylphenyl)benzenesulfonamide derivatives highlight the pharmaceutical relevance of similar compounds (Abbasi, Islam, Rehman, Rasool, Rubab, Hussain, Ahmad, Ashraf, Shahid, & Shah, 2016).

Biofuel Research

Compounds like 2,8-dimethylnonan-5-one are also being studied in the context of biofuels. The combustion chemistry of similar compounds, such as 2,5-dimethylhexane, has been investigated to understand the combustion behavior of conventional and alternative hydrocarbon fuels. This research is crucial for developing new biofuel options (Sarathy, Javed, Karsenty, Heufer, Wang, Park, Elwardany, Farooq, Westbrook, Pitz, Oehlschlaeger, Dayma, Curran, & Dagaut, 2014).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) for 2,8-Dimethylnonan-5-one . These documents provide comprehensive information about the compound, including its physical and chemical properties, potential hazards, safe handling practices, and emergency procedures.

properties

IUPAC Name

2,8-dimethylnonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCWLRHNAHIIGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041541
Record name 2,8-Dimethylnonan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dimethylnonan-5-one

CAS RN

2050-99-9
Record name 2,8-Dimethyl-5-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisoamyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nonanone, 2,8-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,8-Dimethylnonan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-dimethylnonan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOAMYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDP5663XVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Breitkreuz, A Menne, A Kraft - Biofuels, Bioproducts and …, 2014 - Wiley Online Library
Synthesizing complex and large molecules out of small molecules derived by fermentation processes is a key factor for future processes based on renewable resources. Promising …
Number of citations: 30 onlinelibrary.wiley.com
BL Stocker, P Teesdale‐Spittle… - European Journal of …, 2004 - Wiley Online Library
A model for the origin of selectivity in boron‐mediated 1,5‐anti‐aldols is presented. This model involves π‐stacking between the boron enolate and a remote aromatic ring. A short, …
D Bryce-Smith - 1977 - books.google.com
Annotation. The breadth of scientific and technological interests in the general topic of photochemistry is truly enormous and includes, for example, such diverse areas as …
Number of citations: 4 books.google.com
JG Buchanan, NA Hughes, FJ McQuillin… - Rodd's Chemistry of …, 1964 - Elsevier
Publisher Summary Aldehydes and ketones resemble each other in containing the carbonyl group CO; in aldehydes, this is combined with either two hydrogen atoms, in formaldehyde, …
Number of citations: 2 www.sciencedirect.com

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